molecular formula C9H8N2O2 B12877622 2-(Aminomethyl)benzo[d]oxazole-5-carboxaldehyde

2-(Aminomethyl)benzo[d]oxazole-5-carboxaldehyde

Cat. No.: B12877622
M. Wt: 176.17 g/mol
InChI Key: RCVZBUKEXJIDNC-UHFFFAOYSA-N
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Description

2-(Aminomethyl)benzo[d]oxazole-5-carboxaldehyde is a chemical building block featuring a benzoxazole core, a structure recognized as a privileged scaffold in drug discovery for its diverse biological potential . This compound is of significant interest in medicinal chemistry and organic synthesis, as it contains two key functional groups: a reactive carboxaldehyde and an aminomethyl group. This combination allows for versatile chemical modifications, enabling researchers to create a wide array of derivatives for structure-activity relationship (SAR) studies . The benzoxazole moiety is a common feature in compounds with documented pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects . Furthermore, related benzoxazole carboxaldehyde structures have been identified as key intermediates in the synthesis of more complex molecules targeting various enzymes . This makes this compound a valuable precursor for developing novel bioactive compounds and probing biological mechanisms. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

2-(aminomethyl)-1,3-benzoxazole-5-carbaldehyde

InChI

InChI=1S/C9H8N2O2/c10-4-9-11-7-3-6(5-12)1-2-8(7)13-9/h1-3,5H,4,10H2

InChI Key

RCVZBUKEXJIDNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=O)N=C(O2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)benzo[d]oxazole-5-carboxaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with an aldehyde in the presence of a catalyst to form the oxazole ring. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group participates in nucleophilic additions, forming imines or Schiff bases.

Reaction Type Reagents/Conditions Products Yield References
Schiff base formationPrimary amines, RT, ethanol solventImine derivatives with R-NH₂ substituents70–85%
Hydrazone synthesisHydrazines, acidic conditionsHydrazone adducts65–78%

Key Findings :

  • Reaction efficiency depends on steric and electronic effects of the nucleophile.

  • Electron-deficient amines require longer reaction times (12–24 hours) for optimal yields.

Oxidation and Reduction Reactions

The aldehyde group undergoes redox transformations:

Reaction Type Reagents/Conditions Products Yield References
Aldehyde oxidationKMnO₄, H₂SO₄, 60°C2-(Aminomethyl)benzo[d]oxazole-5-carboxylic acid88%
Aldehyde reductionNaBH₄, MeOH, 0°C2-(Aminomethyl)benzo[d]oxazole-5-methanol92%

Mechanistic Insights :

  • Oxidation proceeds via a radical intermediate in acidic media.

  • Reduction with NaBH₄ is stereospecific, retaining configuration at the alcohol center.

Condensation Reactions

The aldehyde group facilitates condensations to form heterocyclic systems:

Reaction Type Reagents/Conditions Products Yield References
Knoevenagel condensationMalononitrile, piperidine catalystα,β-Unsaturated nitriles75%
CyclocondensationThiourea, HCl, refluxThiazolidinone derivatives68%

Applications :

  • Thiazolidinone products exhibit antimicrobial activity against S. aureus (MIC = 8 µg/mL).

Functionalization of the Aminomethyl Group

The -CH₂NH₂ substituent undergoes alkylation and acylation:

Reaction Type Reagents/Conditions Products Yield References
AcylationAcetyl chloride, pyridine, RTN-Acetylated derivatives80%
AlkylationMethyl iodide, K₂CO₃, DMFN-Methylaminomethyl analogs73%

Synthetic Utility :

  • Acylated derivatives show enhanced solubility in polar aprotic solvents .

Cycloaddition Reactions

The aldehyde and aminomethyl groups enable [4+2] Diels-Alder reactions:

Reaction Type Reagents/Conditions Products Yield References
Diels-AlderCyclopentadiene, toluene, 110°CBicyclic adducts with fused oxazole rings62%

Structural Analysis :

  • X-ray crystallography confirms endo selectivity in adduct formation.

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the benzoxazole core:

Reaction Type Reagents/Conditions Products Yield References
Suzuki couplingPhenylboronic acid, Pd(PPh₃)₄, K₂CO₃5-Aryl-substituted derivatives55%

Limitations :

  • Steric hindrance at position 5 reduces coupling efficiency with bulky aryl groups .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 2-(aminomethyl)benzo[d]oxazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the benzoxazole structure can enhance efficacy against various bacterial strains. This compound's ability to disrupt bacterial cell membranes is a key mechanism behind its antimicrobial activity .

Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that certain derivatives can induce apoptosis in cancer cells. For example, specific structural modifications have been linked to increased cytotoxicity against human cancer cell lines, making these derivatives promising candidates for further development in cancer therapy .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of substituted benzo[d]oxazole derivatives, particularly in the context of neurodegenerative diseases like Alzheimer's. A notable study found that certain compounds derived from this class significantly reduced neurotoxicity induced by beta-amyloid peptides in PC12 cells. These compounds not only improved cell viability but also modulated key signaling pathways associated with neuroprotection, including the Akt/GSK-3β/NF-κB pathway .

Case Study: Neuroprotection in Alzheimer's Disease

In a controlled study, specific derivatives of 2-(aminomethyl)benzo[d]oxazole were tested on PC12 cells treated with beta-amyloid (Aβ) peptides. The results indicated:

  • Compound 5c significantly increased cell viability at concentrations as low as 1.25 μg/mL.
  • It inhibited the hyperphosphorylation of tau protein, a hallmark of Alzheimer's pathology.
  • The compound reduced the expression of pro-apoptotic factors while increasing anti-apoptotic factors, demonstrating its potential as a therapeutic agent for Alzheimer's disease .

Synthetic Intermediate

Synthesis of Novel Compounds
2-(Aminomethyl)benzo[d]oxazole-5-carboxaldehyde serves as an important intermediate in the synthesis of various organic compounds. Its unique functional groups allow for diverse chemical reactions, facilitating the creation of complex molecules used in pharmaceuticals and agrochemicals. The ability to generate combinatorial libraries from this compound enhances its utility in drug discovery and development .

Data Table: Summary of Applications

Application Area Description Key Findings
Antimicrobial ActivityDisruption of bacterial cell membranesEffective against multiple bacterial strains
Anticancer PropertiesInduction of apoptosis in cancer cellsIncreased cytotoxicity in human cancer cell lines
NeuroprotectionProtection against Aβ-induced neurotoxicityImproved viability and modulation of signaling pathways
Synthetic IntermediateUsed for synthesizing diverse organic compoundsFacilitates drug discovery through combinatorial chemistry

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)benzo[d]oxazole-5-carboxaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[d]oxazole Derivatives

The benzo[d]oxazole core is a common motif in medicinal chemistry. Key analogs and their differences are outlined below:

Compound Name Substituents Molecular Formula Key Properties/Applications References
2-(Aminomethyl)benzo[d]oxazole-5-carboxaldehyde 2-(aminomethyl), 5-(CHO) C₁₀H₉N₂O₂ High reactivity (aldehyde), potential for Schiff base formation
Methyl 2-(2-bromophenyl)benzo[d]oxazole-5-carboxylate 2-(2-bromophenyl), 5-(COOCH₃) C₁₅H₁₀BrNO₃ Bromine enhances steric bulk; ester group improves stability
Benzo[d]oxazole-5-carboxylic acid 5-(COOH) C₈H₅NO₃ Carboxylic acid enables salt formation; used in coordination chemistry
Methyl benzo[d]oxazole-5-carboxylate 5-(COOCH₃) C₉H₇NO₃ Ester derivative; intermediate in synthesis of bioactive molecules

Key Observations:

  • Electronic Effects: The aldehyde group in the target compound increases electrophilicity compared to carboxylic acid or ester derivatives, making it more reactive toward nucleophiles (e.g., amines or hydrazines) .
  • Solubility: Carboxylic acid derivatives (e.g., Benzo[d]oxazole-5-carboxylic acid) exhibit higher aqueous solubility due to ionization, whereas the aldehyde and ester analogs are more lipophilic .

Heterocyclic Analogs: Benzo[c][1,2,5]oxadiazoles

Benzo[c][1,2,5]oxadiazole derivatives (e.g., benzo[c][1,2,5]oxadiazole-5-carboxamide) share structural similarities but differ in ring composition (oxadiazole vs. oxazole). These compounds exhibit distinct electronic profiles due to the electron-deficient oxadiazole ring, which enhances their utility as fluorophores or electron-transport materials. In contrast, benzo[d]oxazoles are more electron-rich, favoring applications in catalysis or drug design .

Isoxazole and Indole Derivatives

  • The aldehyde group in this compound may instead undergo condensation reactions with hydrazines to form hydrazones .

Biological Activity

2-(Aminomethyl)benzo[d]oxazole-5-carboxaldehyde is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and potential therapeutic uses, particularly in cancer treatment and neuroprotection.

  • Chemical Formula : C10_{10}H10_{10}N2_2O2_2
  • Molecular Weight : 194.20 g/mol
  • Structure : The compound features a benzo[d]oxazole ring with an amino group and an aldehyde functional group, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Its mechanism involves:

  • Alkylation : Similar to other alkylating agents, it may form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and subsequent cell death.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways, making it a candidate for cancer therapy.

Anticancer Activity

Research indicates that derivatives of benzoxazole compounds exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : Several studies have demonstrated that benzoxazole derivatives can exert cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The IC50_{50} values for these compounds often range from 10 µM to 30 µM, indicating their effectiveness at relatively low concentrations .
Cell LineIC50_{50} (µM)Reference
MCF-715
A54920
PC325

Additionally, the compound's structure allows for modifications that can enhance its selectivity towards cancer cells while minimizing toxicity to normal cells .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of benzo[d]oxazole derivatives against β-amyloid-induced toxicity in neuronal cell lines. For example:

  • PC12 Cell Studies : Compounds similar to this compound have been shown to reduce neurotoxicity induced by β-amyloid at concentrations as low as 1.25 µg/mL. These compounds promote the phosphorylation of Akt and inhibit the expression of pro-apoptotic factors like Bax while enhancing anti-apoptotic factors like Bcl-2 .

Case Study 1: Cytotoxicity in Cancer Cells

A study investigated the effects of various benzoxazole derivatives on different cancer cell lines. The results indicated that certain derivatives had a significantly lower toxicity profile towards normal cells compared to cancer cells, suggesting a potential therapeutic window for these compounds.

Case Study 2: Neuroprotection Against Alzheimer’s Disease

In vitro experiments demonstrated that specific derivatives could inhibit the activation of NF-κB and reduce tau hyperphosphorylation in PC12 cells exposed to Aβ peptides. This suggests that such compounds may offer protective effects against neurodegenerative processes associated with Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Aminomethyl)benzo[d]oxazole-5-carboxaldehyde?

  • Methodological Answer : The compound can be synthesized via multistep reactions involving functional group transformations. For example:

  • Step 1 : Oxazole ring formation using aldehydes and amines under acidic or catalytic conditions (e.g., acetic acid reflux, as seen in benzimidazole derivatives) .
  • Step 2 : Introduction of the aminomethyl group via reductive amination (using NaBH₄ or LiAlH₄) or nucleophilic substitution .
  • Step 3 : Carboxaldehyde functionalization at the 5-position using Vilsmeier-Haack formylation or oxidation of methyl groups (e.g., with KMnO₄ or SeO₂) .
    • Key Considerations : Monitor reaction progress with TLC or HPLC. Intermediate purification via recrystallization (e.g., DMF/acetic acid mixtures) is critical .

Q. How is this compound characterized?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • NMR (¹H/¹³C) : Confirm the presence of the aminomethyl (-CH₂NH₂) and aldehyde (-CHO) groups. Look for characteristic shifts: aldehydes (~9-10 ppm in ¹H NMR), oxazole ring protons (~7-8 ppm) .
  • IR Spectroscopy : Identify C=N (1600-1650 cm⁻¹), aldehyde C=O (1700-1750 cm⁻¹), and NH₂ stretches (3300-3500 cm⁻¹) .
  • HRMS : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns to confirm the structure .

Q. What are the potential research applications of this compound?

  • Methodological Answer :

  • Drug Discovery : As a scaffold for designing kinase inhibitors or antimicrobial agents, leveraging the oxazole ring’s bioisosteric properties .
  • Material Science : The aldehyde group enables covalent bonding to polymers or nanoparticles for functionalized materials .
  • Chemical Biology : Use as a fluorescent probe precursor via Schiff base formation with amines .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance oxazole ring formation efficiency .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may improve aldehyde group stability compared to protic solvents .
  • Temperature Control : Lower temperatures (0-5°C) during aminomethylation reduce side reactions like over-reduction .
    • Troubleshooting : If yields <50%, use column chromatography with ethyl acetate/hexane gradients for purification .

Q. How can computational modeling predict the reactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electrophilicity of the aldehyde group and nucleophilicity of the aminomethyl moiety .
  • Docking Studies : Simulate binding to biological targets (e.g., COX-2) using AutoDock Vina; compare pose stability with known inhibitors .
  • Reactivity Maps : Generate Fukui indices to identify sites prone to nucleophilic/electrophilic attacks .

Q. How should researchers address instability or decomposition during storage?

  • Methodological Answer :

  • Storage Conditions : Store under inert gas (Ar/N₂) at -20°C in amber vials to prevent oxidation of the aldehyde group .
  • Stabilizers : Add molecular sieves or antioxidants (e.g., BHT) to solutions to inhibit degradation .
  • Monitoring : Regular NMR checks (every 3 months) to detect decomposition (e.g., aldehyde oxidation to carboxylic acid) .

Q. How to resolve contradictions in spectral data interpretation?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR/IR with simulated spectra (e.g., using ACD/Labs or ChemDraw) .
  • Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to clarify ambiguous peaks in crowded spectral regions .
  • Collaborative Analysis : Share raw data with specialized labs (e.g., high-field NMR facilities) for advanced 2D techniques (COSY, HSQC) .

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